molecular formula C11H12N2O B2911468 3-[(Methylamino)methyl]quinolin-2-ol CAS No. 847245-18-5

3-[(Methylamino)methyl]quinolin-2-ol

Cat. No.: B2911468
CAS No.: 847245-18-5
M. Wt: 188.23
InChI Key: YIJVJGWRUKLUSL-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]quinolin-2-ol (CAS: 847245-18-5) is a quinoline derivative with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its structure features a hydroxyl group at position 2 and a methylaminomethyl moiety at position 3 of the quinoline scaffold (Figure 1). Predicted physicochemical properties include a density of 1.130±0.06 g/cm³, boiling point of 375.8±42.0 °C, and a pKa of 11.62±0.70, suggesting moderate lipophilicity and basicity suitable for biological interactions .

Properties

IUPAC Name

3-(methylaminomethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-7-9-6-8-4-2-3-5-10(8)13-11(9)14/h2-6,12H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJGWRUKLUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]quinolin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline-2-one as the core structure.

    Methylation: The quinoline-2-one undergoes methylation at the 3-position using methylamine under basic conditions.

    Hydroxylation: The resulting intermediate is then hydroxylated at the 2-position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of 3-[(Methylamino)methyl]quinolin-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methylamino)methyl]quinolin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Quinoline derivatives exhibit diverse biological activities influenced by substituent type and position. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
3-[(Methylamino)methyl]quinolin-2-ol 3: (Methylamino)methyl C₁₁H₁₂N₂O 188.23 Moderate lipophilicity, basic
3-((Benzylamino)methyl)-7-methylquinolin-2-ol 3: Benzylamino, 7: Methyl C₁₈H₁₇N₂O 283.34 Enhanced lipophilicity (benzyl group)
6-Methyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2-ol 3: Pyridinylmethyl, 6: Methyl C₁₇H₁₆N₃O 286.33 Potential for π-π stacking (pyridine)
3-{[(4-Chlorophenyl)amino]methyl}quinolin-2-ol 3: (4-Chlorophenyl)amino C₁₆H₁₃ClN₂O 284.74 Halogen-enhanced binding affinity
5-Hydroxy-3-methyl-2(1H)-quinolinone (Compound 6 in ) 3: Methyl, 5: Hydroxy C₁₀H₉NO₂ 175.19 Polar due to hydroxyl; potential antioxidant activity
Key Observations:
  • Electronic Effects: The 4-chlorophenyl substituent in 3-{[(4-chlorophenyl)amino]methyl}quinolin-2-ol introduces electron-withdrawing effects, which may improve receptor binding via halogen bonds .

Research Findings and Implications

  • Solubility and Bioavailability: The hydrochloride salt 1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride (CAS: 1030022-56-0) demonstrates improved aqueous solubility, a critical factor for drug development .

Biological Activity

3-[(Methylamino)methyl]quinolin-2-ol, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and antimicrobial properties. This article synthesizes current research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of 3-[(Methylamino)methyl]quinolin-2-ol can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This structure features a quinoline core with a methylamino group attached, which is crucial for its biological activity.

The mechanism through which 3-[(Methylamino)methyl]quinolin-2-ol exerts its biological effects is primarily linked to its ability to interact with specific enzymes and receptors. It may inhibit certain pathways involved in cell proliferation and apoptosis, making it a candidate for cancer treatment.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including 3-[(Methylamino)methyl]quinolin-2-ol. For instance, a study focused on similar quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3-[(Methylamino)methyl]quinolin-2-olMDA-MB-231 (Breast)25
3aPC-3 (Prostate)48
4gMCF-7 (Breast)30

GI50 represents the concentration required to inhibit cell growth by 50%.

In vitro studies have shown that compounds similar to 3-[(Methylamino)methyl]quinolin-2-ol can induce apoptosis in cancer cells by activating caspases and altering the expression of apoptosis-related proteins such as BAX and Bcl-2 .

Antimicrobial Activity

Research also highlights the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing moderate to good activity.

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMIC (µM)
3-[(Methylamino)methyl]quinolin-2-olE. coli20
S. aureus15
B. subtilis10

MIC denotes the minimum inhibitory concentration required to inhibit bacterial growth.

The compound's mechanism might involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on Anticancer Properties : A recent study synthesized a series of quinoline derivatives and evaluated their effects on human cancer cell lines. The results indicated that the presence of the methylamino group significantly enhanced cytotoxicity against MDA-MB-231 cells, suggesting a structure-activity relationship that favors this modification .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various quinoline derivatives, including 3-[(Methylamino)methyl]quinolin-2-ol, against several pathogens. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

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